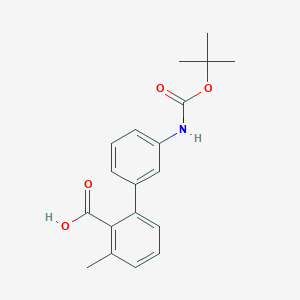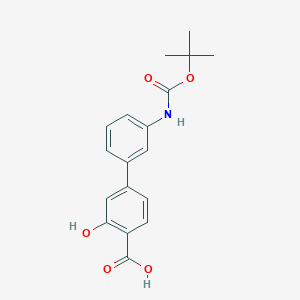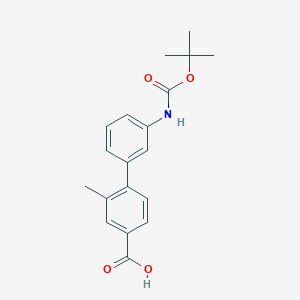
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-6-methylbenzoic acid typically involves the protection of the amine group with a BOC group, followed by the introduction of the benzoic acid moiety. One common method involves the use of tert-butyl dicarbonate (BOC anhydride) to protect the amine group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The BOC-protected amine group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Deprotection of the BOC group can be achieved using trifluoroacetic acid, followed by substitution reactions with various electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a building block for peptide synthesis.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-BOC-Aminophenyl)-6-methylbenzoic acid depends on its specific application. In organic synthesis, the BOC group serves as a protecting group for the amine, preventing unwanted reactions during multi-step synthesis. The compound can interact with various molecular targets, such as enzymes or receptors, depending on its structural modifications.
Comparison with Similar Compounds
2-(3-CBZ-Aminophenyl)-6-methylbenzoic acid: Similar structure but with a benzyl carbamate protecting group instead of BOC.
2-(3-FMOC-Aminophenyl)-6-methylbenzoic acid: Features a fluorenylmethyloxycarbonyl protecting group.
Uniqueness: 2-(3-BOC-Aminophenyl)-6-methylbenzoic acid is unique due to the stability and ease of removal of the BOC protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required.
Properties
IUPAC Name |
2-methyl-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-7-5-10-15(16(12)17(21)22)13-8-6-9-14(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLLUTALADWYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412338.png)
![5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412341.png)
![6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412352.png)
![2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412359.png)
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412366.png)
![5-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412372.png)
![2-Methoxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412383.png)
![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412389.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412397.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412400.png)
![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412403.png)
![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412426.png)


